molecular formula C7H15BO2 B14406608 5-Methyl-2-(propan-2-yl)-1,3,2-dioxaborinane CAS No. 85070-25-3

5-Methyl-2-(propan-2-yl)-1,3,2-dioxaborinane

Cat. No.: B14406608
CAS No.: 85070-25-3
M. Wt: 142.01 g/mol
InChI Key: TXDOZWSSVMWQGI-UHFFFAOYSA-N
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Description

5-Methyl-2-(propan-2-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles It is characterized by a dioxaborinane ring, which includes boron, oxygen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids with diols. One common method is the condensation of 5-methyl-2-(propan-2-yl)phenol with boric acid under acidic conditions. The reaction is carried out in a solvent such as toluene or ethanol, and the mixture is heated to reflux to facilitate the formation of the dioxaborinane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(propan-2-yl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic esters.

    Reduction: Reduction reactions can convert it into boronic acids.

    Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.

Major Products Formed

    Oxidation: Boronic esters.

    Reduction: Boronic acids.

    Substitution: Various substituted boron compounds depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2-(propan-2-yl)-1,3,2-dioxaborinane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(propan-2-yl)-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it useful in catalysis and as a therapeutic agent. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that destroy the cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Menthol: An organic compound with a similar isopropyl group but lacks the boron-containing dioxaborinane ring.

    Thymol: Another compound with a similar structure but different functional groups.

Uniqueness

5-Methyl-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its boron-containing dioxaborinane ring, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where boron chemistry is essential, such as BNCT and advanced material synthesis.

Properties

CAS No.

85070-25-3

Molecular Formula

C7H15BO2

Molecular Weight

142.01 g/mol

IUPAC Name

5-methyl-2-propan-2-yl-1,3,2-dioxaborinane

InChI

InChI=1S/C7H15BO2/c1-6(2)8-9-4-7(3)5-10-8/h6-7H,4-5H2,1-3H3

InChI Key

TXDOZWSSVMWQGI-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)C)C(C)C

Origin of Product

United States

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